N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide
Brand Name: Vulcanchem
CAS No.: 2035000-91-8
VCID: VC6439533
InChI: InChI=1S/C18H15NO2S/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(21-16)15-10-11-22-13-15/h1-11,13H,12H2,(H,19,20)/b9-6+
SMILES: C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3
Molecular Formula: C18H15NO2S
Molecular Weight: 309.38

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide

CAS No.: 2035000-91-8

Cat. No.: VC6439533

Molecular Formula: C18H15NO2S

Molecular Weight: 309.38

* For research use only. Not for human or veterinary use.

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide - 2035000-91-8

Specification

CAS No. 2035000-91-8
Molecular Formula C18H15NO2S
Molecular Weight 309.38
IUPAC Name (E)-3-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide
Standard InChI InChI=1S/C18H15NO2S/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(21-16)15-10-11-22-13-15/h1-11,13H,12H2,(H,19,20)/b9-6+
Standard InChI Key JUKIVVMQNOOILE-RMKNXTFCSA-N
SMILES C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure comprises three primary components:

  • Cinnamamide core: A trans-cinnamic acid derivative where the carboxylic acid group is replaced by an amide functional group.

  • Furan-thiophene hybrid substituent: A furan ring substituted at the 5-position with a thiophen-3-yl group, connected to the amide nitrogen via a methylene bridge.

The molecular formula is C₁₉H₁₇NO₂S, with a molecular weight of 323.4 g/mol . Key structural features include:

  • Planar cinnamoyl group: The α,β-unsaturated carbonyl system (C=O and C=C) may contribute to electronic conjugation and potential bioactivity .

  • Heterocyclic moieties: The furan and thiophene rings introduce regions of electron density and steric bulk, which can influence solubility, reactivity, and interactions with biological targets .

Stereoelectronic Characteristics

  • Conformational flexibility: The methylene bridge between the amide nitrogen and furan allows rotational freedom, enabling multiple conformers.

  • Intermolecular interactions: The amide group facilitates hydrogen bonding (N–H⋯O/N), while the aromatic systems enable π-π stacking and hydrophobic interactions .

Synthetic Methodologies

Retrosynthetic Analysis

A plausible synthetic route involves two key steps:

  • Synthesis of (5-(thiophen-3-yl)furan-2-yl)methanamine:

    • Thiophene-3-boronic acid could undergo Suzuki-Miyaura coupling with 5-bromofuran-2-carbaldehyde to form 5-(thiophen-3-yl)furan-2-carbaldehyde.

    • Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride would yield the primary amine .

  • Amide bond formation:

    • Reacting cinnamoyl chloride with (5-(thiophen-3-yl)furan-2-yl)methanamine in the presence of a base (e.g., triethylamine) or using coupling agents like N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Experimental Considerations

  • Solvent selection: Polar aprotic solvents (e.g., DMF, THF) are ideal for amide coupling reactions due to their ability to stabilize intermediates .

  • Purification challenges: Column chromatography on silica gel or recrystallization may be required to isolate the pure product, given the compound’s moderate polarity .

Physicochemical and Spectroscopic Data

Predicted Properties

PropertyValue
Molecular weight323.4 g/mol
LogP (lipophilicity)~3.2 (estimated)
Hydrogen bond donors1 (amide N–H)
Hydrogen bond acceptors3 (amide O, furan O)

Spectroscopic Signatures

  • ¹H NMR:

    • δ 7.60–7.20 (m, 9H, aromatic H from cinnamoyl and thiophene).

    • δ 6.80–6.40 (m, 2H, furan H).

    • δ 4.50 (s, 2H, CH₂ linker).

    • δ 9.20 (s, 1H, amide N–H) .

  • IR: Stretching vibrations at ~1650 cm⁻¹ (C=O amide), ~3300 cm⁻¹ (N–H) .

Future Research Directions

Synthetic Optimization

  • Explore microwave-assisted synthesis to reduce reaction times and improve yields .

  • Investigate enzymatic amidation as a green chemistry alternative .

Biological Screening

  • Prioritize assays for kinase inhibition (e.g., DDR1, EGFR) and anti-inflammatory activity (LPS-induced cytokine release models) .

  • Evaluate toxicokinetics in preclinical models to assess safety margins.

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